An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethoxy-1-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-2-ethoxy-1-nitrobenzene, a valuable intermediate in organic synthesis. This document is structured to provide not only factual data but also the scientific rationale behind the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and professionals in the field.
Introduction: The Chemical Identity and Significance of 4-Chloro-2-ethoxy-1-nitrobenzene
4-Chloro-2-ethoxy-1-nitrobenzene, with the CAS number 29604-25-9, is a substituted nitroaromatic compound. Its structure, featuring a benzene ring substituted with a nitro group, a chlorine atom, and an ethoxy group, imparts a unique combination of reactivity and physical properties.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the molecule, making it a versatile precursor in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2] Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2-ethoxy-1-nitrobenzene is presented below. These values are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point | 302.3 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| Appearance | Pale yellow solid (predicted) | |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and toluene (predicted) |
Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene
A common and efficient method for the synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chloro-2-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, to yield the desired product.[3][4][5]
Reaction Scheme
Caption: Williamson ether synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene.
Experimental Protocol
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a slight excess of a base, such as anhydrous potassium carbonate or sodium hydride, portion-wise to the solution at room temperature. Stir the mixture until the deprotonation is complete, which is often indicated by a color change.
-
Alkylation: To the resulting phenoxide solution, add ethyl bromide or ethyl iodide dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Chloro-2-ethoxy-1-nitrobenzene.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Chloro-2-ethoxy-1-nitrobenzene is primarily dictated by the interplay of its three substituents on the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNA): The strong electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to it. The chlorine atom at the para position is susceptible to displacement by strong nucleophiles. The rate of this substitution is enhanced by the nitro group's ability to stabilize the negatively charged Meisenheimer complex intermediate through resonance.[6]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of substituted anilines, which are important intermediates in the pharmaceutical and dye industries.
Caption: Key reaction pathways of 4-Chloro-2-ethoxy-1-nitrobenzene.
Experimental Determination of Physicochemical Properties
This section outlines the standard experimental procedures for determining the key physicochemical properties of 4-Chloro-2-ethoxy-1-nitrobenzene.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance.
Protocol:
-
A small, finely powdered sample of 4-Chloro-2-ethoxy-1-nitrobenzene is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Protocol:
-
In a series of test tubes, a small, accurately weighed amount of 4-Chloro-2-ethoxy-1-nitrobenzene is added.
-
To each tube, a different solvent (e.g., water, ethanol, acetone, toluene, hexane) is added incrementally with agitation.
-
The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 4-Chloro-2-ethoxy-1-nitrobenzene.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.
Predicted Spectral Features:
-
π → π* transitions: Expected to appear at shorter wavelengths, characteristic of the benzene ring.
-
n → π* transitions: Associated with the nitro group, expected to appear at longer wavelengths, often in the near-UV region.
Experimental Protocol:
-
A dilute solution of 4-Chloro-2-ethoxy-1-nitrobenzene is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethoxy) |
| ~1590, 1475 | C=C stretch | Aromatic ring |
| ~1530, 1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1250 | C-O stretch | Aryl ether (ethoxy) |
| ~1100 | C-O stretch | Alkyl ether (ethoxy) |
| ~850-800 | C-H bend | Aromatic (out-of-plane) |
| ~750 | C-Cl stretch | Chloro group |
Experimental Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.
-
The FTIR spectrum is recorded, and the characteristic absorption bands are identified and assigned to their corresponding functional groups.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Features (in CDCl₃):
-
Ethoxy group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-).
-
Aromatic protons: Three signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.
Predicted ¹³C NMR Spectral Features (in CDCl₃):
-
Ethoxy group: Signals at ~15 ppm (-CH₃) and ~65 ppm (-OCH₂-).
-
Aromatic carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group (ipso-carbon) is expected to be significantly downfield.
Experimental Protocol:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Both ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.
-
The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.
Safety, Handling, and Disposal
As a nitroaromatic compound, 4-Chloro-2-ethoxy-1-nitrobenzene should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated for proper disposal.
Applications and Future Directions
4-Chloro-2-ethoxy-1-nitrobenzene serves as a key building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:
-
Dye Synthesis: The chromophoric nitro group and the potential for conversion to an amino group make it a useful intermediate in the synthesis of azo and other types of dyes.
-
Pharmaceutical Intermediates: The substituted aniline derived from this compound can be a precursor for the synthesis of various biologically active molecules.[7]
-
Agrochemicals: Substituted nitroaromatics are used in the development of some pesticides and herbicides.
The unique substitution pattern of 4-Chloro-2-ethoxy-1-nitrobenzene offers opportunities for the development of novel compounds with specific electronic and steric properties, paving the way for new applications in materials science and medicinal chemistry.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 4-Chloro-2-ethoxy-1-nitrobenzene. By understanding its synthesis, reactivity, and analytical characterization, researchers and drug development professionals can effectively and safely utilize this versatile chemical intermediate in their endeavors. The provided experimental protocols serve as a foundation for the in-house determination and verification of its properties, ensuring data integrity and reproducibility in scientific research.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
-
chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
-
LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene. Retrieved from [Link]
-
IARC Publications. (n.d.). and 4-chloronitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]
-
Chegg.com. (2021, March 31). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved from [Link]
-
Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 7. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
4-Chloro-2-ethoxy-1-nitrobenzene
Meisenheimer Complex
(Resonance-Stabilized)
Substituted Product
